molecular formula C15H12N2OS3 B4683204 3-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE

3-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B4683204
M. Wt: 332.5 g/mol
InChI Key: HASGOQUTCWWVAU-CXUHLZMHSA-N
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Description

The compound 3-{[(E)-1-(5-Benzyl-2-thienyl)methylidene]amino}-2-thioxo-1,3-thiazolan-4-one is a heterocyclic organic compound It contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Properties

IUPAC Name

3-[(E)-(5-benzylthiophen-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS3/c18-14-10-20-15(19)17(14)16-9-13-7-6-12(21-13)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASGOQUTCWWVAU-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)N=CC2=CC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=S)S1)/N=C/C2=CC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-1-(5-Benzyl-2-thienyl)methylidene]amino}-2-thioxo-1,3-thiazolan-4-one typically involves the reaction of 5-benzyl-2-thiophene carboxaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazole ring.

Reaction Conditions:

    Reagents: 5-benzyl-2-thiophene carboxaldehyde, thiosemicarbazide

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst (e.g., hydrochloric acid)

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-1-(5-Benzyl-2-thienyl)methylidene]amino}-2-thioxo-1,3-thiazolan-4-one: undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The Schiff base moiety can be reduced to form secondary amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the benzyl and thiazole positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Secondary amines

    Substitution Products: Various substituted thiazoles and benzyl derivatives

Scientific Research Applications

3-{[(E)-1-(5-Benzyl-2-thienyl)methylidene]amino}-2-thioxo-1,3-thiazolan-4-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, antiviral, and anticancer agent.

    Biology: Studied for its neuroprotective and anti-inflammatory properties.

    Industry: Used in the synthesis of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Antimicrobial Activity: Disrupts bacterial cell wall synthesis and inhibits enzyme activity.

    Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways.

    Neuroprotective Activity: Modulates neurotransmitter release and protects neurons from oxidative stress.

Comparison with Similar Compounds

3-{[(E)-1-(5-Benzyl-2-thienyl)methylidene]amino}-2-thioxo-1,3-thiazolan-4-one: can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness:

  • The presence of the benzyl and thiophene moieties in This compound provides unique electronic and steric properties, enhancing its biological activity and specificity compared to other thiazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
3-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE

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